molecular formula C20H19ClN2O4S B298344 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Katalognummer B298344
Molekulargewicht: 418.9 g/mol
InChI-Schlüssel: PYEJOGOZDWRRER-GNYMFXGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one, commonly known as CMET, is a thiazolidinone derivative that has been found to exhibit various biological activities. CMET has been the subject of numerous scientific research studies due to its potential therapeutic applications in various diseases.

Wirkmechanismus

The exact mechanism of action of CMET is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, proliferation, and survival. CMET has been found to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), two proteins that play important roles in cell growth and survival. CMET has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
CMET has been found to exhibit various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, reduction of blood glucose levels, improvement of insulin sensitivity, protection of pancreatic beta cells, and reduction of pro-inflammatory cytokine production.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using CMET in lab experiments is its ability to inhibit the growth and proliferation of various cancer cell lines, making it a potential candidate for anti-cancer drug development. However, the limitations of using CMET in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the study of CMET, including:
1. Optimization of synthesis methods to improve yield and purity of CMET.
2. Investigation of the structure-activity relationship of CMET to identify more potent and selective analogs.
3. Evaluation of the pharmacokinetic and pharmacodynamic properties of CMET in animal models to assess its potential as a therapeutic agent.
4. Investigation of the molecular mechanisms underlying the anti-cancer, anti-diabetic, and anti-inflammatory effects of CMET.
5. Development of novel drug delivery systems to improve the solubility and bioavailability of CMET.
In conclusion, CMET is a thiazolidinone derivative that has shown potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CMET have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of CMET and to develop more potent and selective analogs for clinical use.

Synthesemethoden

The synthesis of CMET involves the reaction of 5-(3-chloro-4-hydroxy-5-methoxybenzylidene)thiazolidine-2,4-dione with 4-methoxyaniline in the presence of ethanol and a catalytic amount of glacial acetic acid. The reaction mixture is then refluxed for several hours, and the product is obtained as a yellow solid after recrystallization.

Wissenschaftliche Forschungsanwendungen

CMET has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, CMET has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. CMET has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In diabetes research, CMET has been found to exhibit anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity. CMET has also been shown to protect pancreatic beta cells, which are responsible for producing insulin, from oxidative stress-induced damage.
In inflammation research, CMET has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.

Eigenschaften

Produktname

5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Molekularformel

C20H19ClN2O4S

Molekulargewicht

418.9 g/mol

IUPAC-Name

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-ethyl-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19ClN2O4S/c1-4-23-19(25)17(11-12-9-15(21)18(24)16(10-12)27-3)28-20(23)22-13-5-7-14(26-2)8-6-13/h5-11,24H,4H2,1-3H3/b17-11-,22-20?

InChI-Schlüssel

PYEJOGOZDWRRER-GNYMFXGWSA-N

Isomerische SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)O)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)SC1=NC3=CC=C(C=C3)OC

Kanonische SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)SC1=NC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.